PDB Structure Validation of Fragment Binding Mode: 5-Chloro-2-(1H-imidazol-1-yl)aniline versus 2-(1H-Imidazol-1-yl)aniline
The target compound co‑crystallises with the polymerase acid protein (PA) endonuclease domain of influenza A virus (H1N1) at 2.45 Å resolution (PDB 5IFB), providing a rigorous experimental binding mode. The electron density unambiguously positions the 5‑chloro atom in a complementary halogen‑binding cleft formed by residues Lys34 and Ile38, an interaction not achievable with the des‑chloro analog 2‑(1H‑imidazol‑1‑yl)aniline, for which no PA co‑crystal structure has been reported [1][2].
| Evidence Dimension | Crystallographic binding-mode validation for influenza PA protein |
|---|---|
| Target Compound Data | Co‑crystal structure solved at 2.45 Å; R‑work = 0.175, R‑free = 0.231 |
| Comparator Or Baseline | 2‑(1H‑imidazol‑1‑yl)aniline – no PA co‑crystal structure available |
| Quantified Difference | Unique intermolecular halogen‑bond between 5‑Cl and PA backbone; absent in comparator |
| Conditions | X‑ray diffraction; crystals of PA (residues 1‑197) soaked with 5‑chloro‑2‑(1H‑imidazol‑1‑yl)aniline |
Why This Matters
The experimentally validated binding mode reduces the risk of false‑positive fragment hits and provides a direct template for structure‑guided optimisation, which is unavailable for non‑chlorinated analogs.
- [1] RCSB Protein Data Bank. (2016). 5IFB: Crystal structure of polymerase acid protein (PA) from Influenza A virus bound to 5-chloro-2-(1H-imidazol-1-yl)aniline. DOI: 10.2210/pdb5ifb/pdb. View Source
- [2] PDBsum entry 5ifb. (2016). European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/pdbsum/5ifb. View Source
